Cas no 941945-01-3 (N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide)

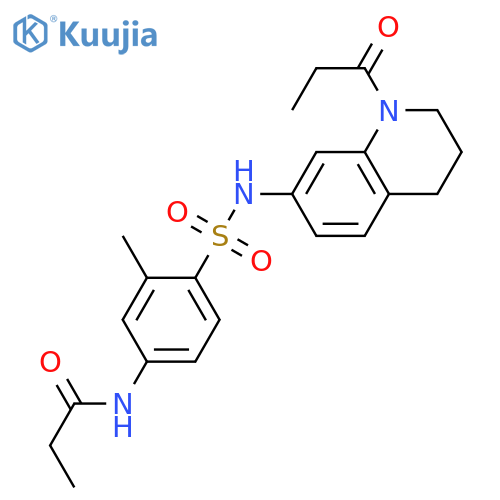

941945-01-3 structure

商品名:N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide

CAS番号:941945-01-3

MF:C22H27N3O4S

メガワット:429.532484292984

CID:5515769

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide 化学的及び物理的性質

名前と識別子

-

- N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide

- N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide

-

- インチ: 1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26)

- InChIKey: MVUMBWSPECJQKA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(NC2=CC3=C(C=C2)CCCN3C(=O)CC)(=O)=O)C(C)=C1)(=O)CC

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2050-0401-5μmol |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-4mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-2mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-15mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-100mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-2μmol |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-20μmol |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-3mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-5mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2050-0401-40mg |

N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide |

941945-01-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

941945-01-3 (N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量